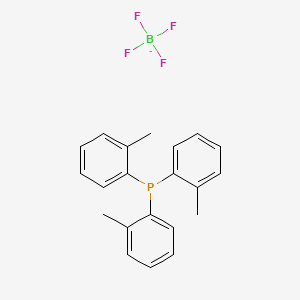

Tri-o-tolylphosphine tetrafluoroborate

描述

Tri-o-tolylphosphine tetrafluoroborate is a chemical compound with the molecular formula C21H21BF4P. It is a phosphine ligand commonly used in various chemical reactions and industrial applications. The compound is known for its stability and effectiveness in catalysis, making it a valuable reagent in both academic and industrial research .

准备方法

Synthetic Routes and Reaction Conditions

Tri-o-tolylphosphine tetrafluoroborate can be synthesized through the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tri-o-tolylphosphine with an aqueous solution of tetrafluoroboric acid under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and distributed for various applications in research and industry .

化学反应分析

Types of Reactions

Tri-o-tolylphosphine tetrafluoroborate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: This compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are valuable intermediates in the synthesis of more complex molecules and materials .

科学研究应用

Tri-o-tolylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of tri-o-tolylphosphine tetrafluoroborate involves its role as a ligand in catalytic processes. The compound coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic cycles. The pathways involved include oxidative addition, reductive elimination, and ligand exchange .

相似化合物的比较

Similar Compounds

Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with tert-butyl groups instead of o-tolyl groups.

Tri-p-tolylphosphine: Contains p-tolyl groups instead of o-tolyl groups.

Triphenylphosphine: A widely used phosphine ligand with phenyl groups.

Uniqueness

Tri-o-tolylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the o-tolyl groups. These properties make it particularly effective in certain catalytic reactions where other phosphine ligands may not perform as well. Its stability and ease of handling also contribute to its widespread use in research and industry .

生物活性

Tri-o-tolylphosphine tetrafluoroborate (CAS 1255640-57-3) is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈BF₄P

- Molecular Weight : 352.23 g/mol

- Melting Point : Not extensively documented, but related compounds suggest a range around 100-150 °C.

- Solubility : Soluble in organic solvents such as dichloromethane and acetone.

Synthesis

This compound is synthesized through the reaction of tri-o-tolylphosphine with tetrafluoroboric acid. The general reaction can be summarized as follows:

This synthesis route allows for the incorporation of the tetrafluoroborate ion, which enhances the solubility and reactivity of the phosphine ligand in various organic reactions.

This compound acts primarily as a ligand in transition metal catalysis. Its biological activity is largely attributed to its role in facilitating cross-coupling reactions, which are crucial in the synthesis of biologically active compounds.

-

Catalytic Activity : The compound has been shown to effectively catalyze various reactions including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are key components in pharmaceuticals.

- Heck Reaction : Enables the formation of alkenes from aryl halides and alkenes, contributing to the synthesis of complex organic molecules.

- Anticancer Activity : Research indicates that phosphine complexes can exhibit anticancer properties. For instance, studies have shown that phosphines can stabilize metal ions that are cytotoxic to cancer cells, potentially leading to new therapeutic agents.

- Enzyme Inhibition : Some derivatives of tri-o-tolylphosphine have been investigated for their ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer immune evasion.

Case Study 1: Anticancer Properties

A study published in Organometallics demonstrated that tri-o-tolylphosphine complexes could enhance the efficacy of platinum-based drugs against certain cancer cell lines. The research highlighted how these complexes could improve drug delivery and reduce side effects associated with traditional chemotherapy .

Case Study 2: Enzyme Inhibition

Research published in The Open Medicinal Chemistry Journal explored imidazopyrimidine derivatives synthesized using tri-o-tolylphosphine as a ligand. These derivatives were identified as potent inhibitors of iNOS dimerization, crucial for inflammatory responses and tumor progression .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other phosphine ligands:

| Ligand | Application | Biological Activity |

|---|---|---|

| This compound | Catalysis in cross-coupling reactions | Anticancer properties, enzyme inhibition |

| Triphenylphosphine | Catalysis in various organic reactions | Limited biological activity |

| Diphenylphosphinoferrocene | Catalysis in C-C coupling | Moderate anticancer activity |

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for Tri-o-tolylphosphine tetrafluoroborate in experimental settings?

this compound is highly sensitive to air and moisture, necessitating storage under inert atmospheres (e.g., nitrogen or argon) in sealed, desiccated containers. Experimental handling should employ Schlenk-line techniques or gloveboxes to prevent hydrolysis or oxidation. Purity verification via GC (>98.0%) is critical before use in synthesis .

Q. Which spectroscopic methods are effective for characterizing this compound's purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is standard for confirming ligand coordination and structural integrity. X-ray diffraction (XRD) provides crystallographic validation, while elemental analysis ensures stoichiometric accuracy. For thermal stability assessment, thermogravimetric analysis (TGA) is recommended .

Q. What safety precautions are necessary when working with this compound in a laboratory environment?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust by working in fume hoods. Spills should be neutralized with inert adsorbents and disposed of via approved waste facilities. No specific antidotes are documented, so immediate decontamination is critical .

Q. What are the key considerations when designing a synthesis protocol for this compound to ensure high yield and purity?

Optimize reaction stoichiometry between tri-o-tolylphosphine and tetrafluoroboric acid (HBF₄) in anhydrous solvents like dichloromethane. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product through vacuum filtration. Recrystallization in dry acetonitrile enhances purity (>98%) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal catalysis, and what methodologies optimize its use?

The tetrafluoroborate counterion stabilizes cationic metal complexes, enhancing solubility in polar solvents. In hydrogenation or cycloisomerization reactions, coordinate the ligand to metals (e.g., Fe, Au) under inert conditions. High-pressure NMR can track intermediate formation, as demonstrated in iron-catalyzed CO₂ hydrogenation (TON >7500) .

Q. What experimental approaches resolve contradictions in reported catalytic efficiencies of this compound-based complexes?

Systematically vary reaction parameters (temperature, solvent, metal/ligand ratio) and employ kinetic profiling to identify rate-limiting steps. Comparative studies with analogous ligands (e.g., triphenylphosphine) can isolate electronic/steric effects. Reproducibility requires stringent moisture exclusion, as hydrolysis degrades catalytic activity .

Q. How do computational studies elucidate the role of this compound in stabilizing reactive intermediates during catalytic processes?

Density functional theory (DFT) calculations model ligand-metal interactions, such as Au-acetylide coordination in cycloisomerization. Transition-state analysis reveals how steric bulk from o-tolyl groups influences regioselectivity. Pair computational insights with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .

Q. What are the challenges in utilizing this compound in ionic liquid systems, and how can they be methodologically addressed?

Ionic liquids (e.g., [C₄mim][BF₄]) may compete with the ligand for metal coordination. Pre-form the metal complex in a volatile solvent before introducing it to the ionic liquid. Monitor compatibility via cyclic voltammetry and UV-vis spectroscopy. Avoid hydrophilic ionic liquids to prevent ligand dissociation .

Q. Methodological Notes

- Catalytic Optimization : Use high-pressure autoclaves for gas-phase reactions (e.g., H₂ or CO₂ hydrogenation). In situ IR spectroscopy tracks substrate consumption .

- Contamination Mitigation : Regularly test solvents for residual moisture via Karl Fischer titration.

- Data Validation : Cross-reference XRD and NMR data with crystallographic databases (e.g., Cambridge Structural Database) to confirm complex geometries .

属性

IUPAC Name |

tris(2-methylphenyl)phosphane;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P.BF4/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2-1(3,4)5/h4-15H,1-3H3;/q;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKILWVIIRMROID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BF4P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747916 | |

| Record name | tris(2-methylphenyl)phosphane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255640-57-3 | |

| Record name | tris(2-methylphenyl)phosphane;tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255640-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。